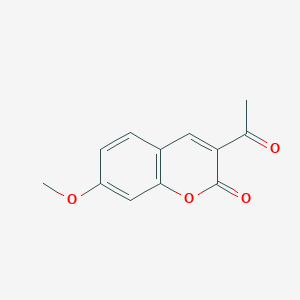

3-acetyl-7-methoxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-acetyl-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-7(13)10-5-8-3-4-9(15-2)6-11(8)16-12(10)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRFKKRMCGZIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C(C=C2)OC)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366036 | |

| Record name | 3-acetyl-7-methoxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64267-19-2 | |

| Record name | 3-acetyl-7-methoxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-Acetyl-7-Methoxy-2H-chromen-2-one

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectroscopic characterization of 3-acetyl-7-methoxy-2H-chromen-2-one, a prominent member of the coumarin family. Coumarins are a significant class of naturally occurring and synthetic benzopyrone derivatives with diverse applications in pharmaceuticals, agrochemicals, and material sciences. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the molecule's structural features, synthesis via Knoevenagel condensation, and in-depth analysis of its spectral data. The guide also touches upon the potential biological activities of this compound, providing a solid foundation for further research and application development.

Introduction and Significance

3-Acetyl-7-methoxy-2H-chromen-2-one, also known as 3-acetyl-7-methoxycoumarin, is a key heterocyclic compound featuring the characteristic benzopyran-2-one core structure. The strategic placement of an acetyl group at the 3-position and a methoxy group at the 7-position significantly influences its electronic and steric properties, making it a valuable synthon for the creation of more complex molecular architectures. Coumarin derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties[1]. The specific substitution pattern of 3-acetyl-7-methoxy-2H-chromen-2-one makes it a subject of interest for investigating structure-activity relationships and for the development of novel therapeutic agents and functional materials.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 3-acetyl-7-methoxy-2H-chromen-2-one are summarized in the table below, providing a quick reference for its key physicochemical parameters.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₄ | [2] |

| Molecular Weight | 218.20 g/mol | [2] |

| IUPAC Name | 3-acetyl-7-methoxychromen-2-one | [2] |

| CAS Number | 64267-19-2 | [2] |

| Melting Point | 172–174 °C | [3] |

| Appearance | Yellow solid | [3] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Sparingly soluble in aqueous buffers. | [4] |

Crystal Structure

The three-dimensional arrangement of atoms in 3-acetyl-7-methoxy-2H-chromen-2-one has been elucidated by single-crystal X-ray diffraction. The molecule crystallizes in the triclinic space group P-1[5]. The lactone and benzene rings are coplanar, while the acetyl group is slightly rotated out of the molecular plane[5]. This planar structure facilitates π–π stacking interactions between adjacent molecules in the crystal lattice, which are further stabilized by C—H⋯O hydrogen bonds[5]. Understanding the crystal packing is crucial for predicting its solid-state properties and for designing derivatives with desired crystalline characteristics.

Synthesis of 3-Acetyl-7-Methoxy-2H-chromen-2-one

The most common and efficient method for the synthesis of 3-acetyl-7-methoxy-2H-chromen-2-one is the Knoevenagel condensation. This reaction involves the condensation of a substituted salicylaldehyde with a compound containing an active methylene group, in this case, ethyl acetoacetate, catalyzed by a weak base such as piperidine.

Reaction Scheme

Caption: Knoevenagel condensation for the synthesis of 3-acetyl-7-methoxy-2H-chromen-2-one.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of 3-acetyl-7-methoxy-2H-chromen-2-one[3]:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxysalicylaldehyde (0.500 g, 3.28 mmol) and ethyl acetoacetate (0.41 mL, 3.3 mmol) in 15 mL of ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (3 drops, approximately 17.4 μL) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux at 78 °C and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities. The resulting yellow solid can be further purified by recrystallization from ethanol to yield the final product with a high degree of purity[3].

Expert Insight: The choice of piperidine as a catalyst is crucial as it is a mild base that effectively promotes the initial condensation and subsequent cyclization without causing unwanted side reactions. The 24-hour reflux period ensures the reaction goes to completion, maximizing the yield of the desired product.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential for the unambiguous identification and characterization of 3-acetyl-7-methoxy-2H-chromen-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, δ in ppm): [3]

-

8.62 (1H, s, H-4): The singlet corresponds to the proton at the 4-position of the coumarin ring.

-

7.86 (1H, d, ³J = 8.6 Hz, H-5): This doublet is assigned to the proton at the 5-position, showing coupling with the proton at the 6-position.

-

7.04 (1H, s, H-8): A singlet representing the proton at the 8-position.

-

7.02 (1H, dd, ³J = 8.6 Hz, H-6): This doublet of doublets corresponds to the proton at the 6-position, coupled to the protons at the 5- and 8-positions.

-

3.9 (3H, s, OMe): The singlet integrates to three protons and is characteristic of the methoxy group.

-

2.56 (3H, s, H-12): This singlet corresponds to the three protons of the acetyl group.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies (in cm⁻¹) are as follows[3]:

-

3032 (C-H aromatic): Stretching vibrations of the aromatic C-H bonds.

-

2978 (C-H): Stretching vibrations of the aliphatic C-H bonds of the methyl and methoxy groups.

-

1670 (C=O): A strong absorption band corresponding to the carbonyl stretching of the acetyl group.

-

1666–1462 (C=C): Stretching vibrations of the aromatic and pyrone ring C=C bonds.

-

1126 (C-O-C): Asymmetric stretching of the ether linkage of the methoxy group.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of 3-acetyl-7-methoxy-2H-chromen-2-one exhibits characteristic absorption bands in the ultraviolet and visible regions, which are influenced by the solvent polarity.

The strong absorption in this region is attributed to π-π* electronic transitions within the conjugated coumarin system.

Potential Applications and Biological Activity

While this guide focuses on the physicochemical properties, it is important to note the potential applications of 3-acetyl-7-methoxy-2H-chromen-2-one, primarily driven by the broad biological activities of the coumarin scaffold.

Derivatives of 3-acetyl-7-methoxycoumarin, particularly Schiff bases, have been synthesized and evaluated for their anticancer properties. These compounds have shown promising activity against human breast cancer (MCF-7) and human lung carcinoma (A549) cell lines[6]. The core molecule itself serves as a crucial intermediate for the synthesis of these and other biologically active compounds. The presence of the acetyl group provides a reactive site for further chemical modifications, allowing for the generation of a diverse library of derivatives for drug discovery programs.

Conclusion

This technical guide has provided a detailed and in-depth analysis of the physicochemical properties of 3-acetyl-7-methoxy-2H-chromen-2-one. From its fundamental molecular characteristics and crystal structure to a reliable synthetic protocol and comprehensive spectroscopic data, this document serves as a valuable resource for scientists and researchers. The information presented herein is intended to facilitate further investigation into the applications of this versatile coumarin derivative in various scientific disciplines, particularly in the fields of medicinal chemistry and materials science.

References

- Kalaiarasi, G., Rex Jeya Rajkumar, S., Dharani, S., Małecki, J. G., & Prabhakaran, R. (2018). An investigation on 3-acetyl-7-methoxy-coumarin Schiff bases and their Ru(II) metallates with potent antiproliferative activity and enhanced LDH and NO release. RSC Advances, 8(3), 1539–1561.

- Han, H.-M., Lu, C.-R., Zhang, Y., & Zhang, D.-C. (2005). 3-Acetyl-7-methoxycoumarin. Acta Crystallographica Section E: Structure Reports Online, 61(6), o1864–o1866.

- Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)

-

PubChem. (n.d.). 3-Acetyl-7-methoxycoumarin. Retrieved January 15, 2026, from [Link]

- Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. (2015). Molecules, 20(8), 13636–13656.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-Acetyl-7-methoxycoumarin | C12H10O4 | CID 2054475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. An investigation on 3-acetyl-7-methoxy-coumarin Schiff bases and their Ru( ii ) metallates with potent antiproliferative activity and enhanced LDH and ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12104K [pubs.rsc.org]

An In-Depth Technical Guide to the Spectral Data of 3-acetyl-7-methoxy-2H-chromen-2-one

Introduction: The Molecular Blueprint of a Versatile Coumarin

In the landscape of medicinal chemistry and materials science, coumarins represent a privileged scaffold, demonstrating a vast array of biological activities and photophysical properties. 3-acetyl-7-methoxy-2H-chromen-2-one (C₁₂H₁₀O₄, Molar Mass: 218.20 g/mol ) is a key derivative within this class. The strategic placement of an electron-donating methoxy group at the C-7 position and an electron-withdrawing acetyl group at the C-3 position creates a pronounced intramolecular charge transfer character, making it a valuable synthon for fluorescent probes and a pharmacophore in various drug discovery programs.[1]

A definitive structural confirmation and purity assessment of such a molecule is non-negotiable for its application in rigorous scientific endeavors. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the molecular identity of 3-acetyl-7-methoxy-2H-chromen-2-one. We will move beyond a mere recitation of values to an interpretive analysis, explaining the causal relationships between the molecular structure and its spectral output, grounded in established physicochemical principles.

Methodologies: From Synthesis to Spectroscopic Analysis

The assurance of spectral integrity begins with a robust and verifiable synthetic protocol. This is followed by standardized methods for acquiring high-fidelity spectral data.

Synthesis: Knoevenagel Condensation

3-acetyl-7-methoxy-2H-chromen-2-one is reliably synthesized via the Knoevenagel condensation.[1][2] This classic reaction provides a high-yield pathway to the coumarin core.

Experimental Protocol:

-

Reactant Preparation: 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) and ethyl acetoacetate (1.0-1.1 eq) are combined.

-

Catalysis: A catalytic amount of a weak base, such as piperidine, is introduced to the mixture. The base is crucial for deprotonating the active methylene group of the ethyl acetoacetate, initiating the condensation.

-

Reaction: The mixture is gently heated. The reaction proceeds through a condensation step followed by an intramolecular cyclization (transesterification), which forms the lactone ring characteristic of coumarins.

-

Work-up and Purification: Upon completion, the solidified product is cooled and recrystallized, typically from ethanol or an ethanol/acetonitrile mixture, to yield the purified yellow crystalline solid.[1][2]

Caption: Synthetic workflow for 3-acetyl-7-methoxy-2H-chromen-2-one.

Spectroscopic Data Acquisition

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated solvents, most commonly deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃), with tetramethylsilane (TMS) serving as the internal standard (δ 0.00).[1] The choice of solvent can induce slight shifts in proton resonances, a phenomenon that will be discussed.

-

IR Spectroscopy: Infrared spectra are obtained using a Fourier-Transform Infrared (FT-IR) spectrometer, often with the sample prepared as a KBr pellet or analyzed directly as a powder using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) is the standard method for determining the fragmentation pattern. The analysis is performed on a high-resolution mass spectrometer, such as a quadrupole time-of-flight (QTOF) instrument, often coupled with a gas chromatograph (GC) for sample introduction.[3]

¹H NMR Spectral Analysis: Probing the Proton Environment

The ¹H NMR spectrum provides a precise map of the proton environments within the molecule. The electron-donating methoxy group and the anisotropic effects of the carbonyl groups create a well-resolved and highly diagnostic spectrum. The data presented below was acquired in DMSO-d₆.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Coupling |

| 8.62 | Singlet (s) | 1H | H-4 | This proton is highly deshielded due to its position on a C=C double bond (vinylic) and its proximity to the electron-withdrawing lactone carbonyl (C-2) and acetyl carbonyl groups. Its singlet nature confirms the absence of adjacent protons. |

| 7.86 | Doublet (d) | 1H | H-5 | Located on the aromatic ring, this proton is deshielded. It appears as a doublet due to ortho-coupling (³J ≈ 8.6 Hz) with the adjacent H-6 proton. |

| 7.04 | Singlet (s) | 1H | H-8 | This aromatic proton is a singlet because it lacks adjacent protons for ortho or meta coupling. Its chemical shift is influenced by the adjacent oxygen of the lactone ring. |

| 7.02 | Doublet of doublets (dd) | 1H | H-6 | This proton experiences ortho-coupling with H-5 (³J ≈ 8.6 Hz) and a smaller meta-coupling with H-8, though the latter is often not resolved or is very small. Its shift is upfield relative to H-5 due to the electron-donating effect of the para-methoxy group. |

| 3.90 | Singlet (s) | 3H | -OCH₃ | The three equivalent protons of the methoxy group appear as a sharp singlet. The chemical shift is typical for an aromatic methoxy group. |

| 2.56 | Singlet (s) | 3H | -COCH₃ | The three equivalent protons of the acetyl methyl group appear as a distinct singlet, with a chemical shift characteristic of a methyl ketone. |

Note: Data reported in other solvents, such as CDCl₃, show slight variations. For instance, the acetyl protons may appear further upfield (e.g., ~2.17 ppm) and the aromatic protons may show minor shifts due to different solvent-solute interactions.[4]

Caption: Molecular structure and key ¹H NMR assignments.

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale for Predicted Chemical Shift |

| ~195 | C =O (acetyl) | The acetyl carbonyl carbon is significantly deshielded and appears far downfield, typical for a ketone. |

| ~163 | C-7 (-OC H₃) | This aromatic carbon is attached to the strongly electron-donating methoxy group, causing a significant downfield shift. |

| ~159 | C =O (lactone) | The lactone carbonyl carbon is also highly deshielded, though typically slightly upfield from the ketone carbonyl. |

| ~156 | C-9 (ring junction) | This quaternary carbon is part of the aromatic system and adjacent to the lactone oxygen, placing it downfield. |

| ~148 | C-4 | This vinylic carbon is deshielded due to its proximity to two carbonyl groups and its position in the α,β-unsaturated system. |

| ~129 | C-5 | An aromatic CH carbon, its shift is typical for a benzene ring carbon adjacent to a fused ring system. |

| ~120 | C-3 | A quaternary vinylic carbon, its shift is influenced by the attached acetyl group and its position within the pyrone ring. |

| ~114 | C-10 (ring junction) | This quaternary carbon's shift is influenced by its position at the fusion of the two rings. |

| ~113 | C-6 | The electron-donating effect of the methoxy group at the para position shields this carbon, shifting it upfield relative to C-5. |

| ~101 | C-8 | The ortho- and para-directing effect of the methoxy group strongly shields this carbon, resulting in a characteristically upfield shift for an aromatic CH. |

| ~56 | -OC H₃ | The carbon of the methoxy group, appearing in the typical range for an sp³ carbon attached to an oxygen atom. |

| ~30 | -COC H₃ | The methyl carbon of the acetyl group, appearing in the upfield region characteristic of sp³ carbons. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

The IR spectrum is paramount for confirming the presence of key functional groups. The spectrum of 3-acetyl-7-methoxy-2H-chromen-2-one is dominated by strong absorptions from its two distinct carbonyl groups and features characteristic of its aromatic and ether functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance and Interpretation |

| ~3032 | C-H Stretch | Aromatic C-H | This absorption, typically appearing above 3000 cm⁻¹, confirms the presence of sp² C-H bonds in the benzene ring.[1] |

| ~2978 | C-H Stretch | Aliphatic C-H | This band corresponds to the stretching vibrations of the sp³ C-H bonds in the methoxy and acetyl methyl groups.[1] |

| ~1670 | C=O Stretch | Acetyl Carbonyl | A very strong and sharp absorption characteristic of the C=O stretch in the acetyl ketone group. Its position reflects the conjugation with the pyrone ring.[1] |

| Not resolved | C=O Stretch | Lactone Carbonyl | The lactone carbonyl stretch is expected to be near the acetyl C=O. Often, these two strong absorptions overlap or appear as a broad, intense band in the 1750-1650 cm⁻¹ region. |

| 1666–1462 | C=C Stretch | Aromatic & Vinylic | These multiple bands arise from the C=C stretching vibrations within the aromatic and pyrone rings, confirming the unsaturated core structure.[1] |

| ~1126 | C-O-C Stretch | Ether Linkage | This strong band is characteristic of the asymmetric C-O-C stretching of the aromatic ether (methoxy group) and the lactone C-O-C bond.[1] |

Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight from the molecular ion peak (M⁺˙) and structural clues from the fragmentation pattern. For 3-acetyl-7-methoxy-2H-chromen-2-one (C₁₂H₁₀O₄), the exact mass is 218.0579 g/mol .

Predicted Fragmentation Pathway: The fragmentation of coumarins is well-documented and typically initiated by the loss of stable neutral molecules.[3]

-

Molecular Ion (M⁺˙): The spectrum is expected to show a strong molecular ion peak at m/z = 218 , confirming the molecular weight of the compound.

-

Loss of a Methyl Radical (-•CH₃): A common initial fragmentation for methoxy-substituted aromatics is the loss of a methyl radical from the ether, leading to a fragment at m/z = 203 .

-

Loss of Ketene (-CH₂=C=O): The acetyl group can undergo fragmentation to lose a neutral ketene molecule, resulting in a fragment at m/z = 176 .

-

Loss of Carbon Monoxide (-CO): The most characteristic fragmentation for the coumarin core is the loss of carbon monoxide from the lactone ring. This would lead to a significant peak at m/z = 190 (from M⁺˙) or m/z = 175 (from the m/z 203 fragment).[3]

The MS-MS data for the closely related isomer, 3-acetyl-8-methoxy-2H-chromen-2-one, shows a precursor ion [M+H]⁺ at m/z 219 and key fragments at m/z 201 and 177, corresponding to the loss of H₂O and a subsequent loss of CO, respectively, which supports this general fragmentation logic.[6]

Caption: Predicted EI-MS fragmentation pathway for the title compound.

Conclusion

The collective spectral data of 3-acetyl-7-methoxy-2H-chromen-2-one provides an unambiguous and self-validating confirmation of its molecular structure. The ¹H NMR spectrum precisely defines the proton arrangement and connectivity, the IR spectrum confirms the presence of the critical carbonyl, ether, and aromatic functionalities, and mass spectrometry verifies the molecular weight and predictable fragmentation of the coumarin core. This comprehensive spectral guide serves as an authoritative reference for researchers, ensuring the identity and purity of this compound for its use in the development of novel therapeutics and advanced materials.

References

-

An investigation on 3-acetyl-7-methoxy-coumarin Schiff bases and their Ru(II) metallates with potent antiproliferative activity and enhanced LDH and NO release. (2018). RSC Publishing. Available at: [Link]

-

Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)-substituted Derivatives. (2022). MDPI. Available at: [Link]

-

Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (n.d.). ResearchGate. Available at: [Link]

-

Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Vibrational spectra, structural conformations, scaled quantum chemical calculations and NBO analysis of 3-acetyl-7-methoxycoumarin. (2012). ResearchGate. Available at: [Link]

-

Preparation of 3-acetyl-7-methoxycoumarin. (n.d.). PrepChem.com. Available at: [Link]

-

3-acetyl-8-methoxy-2H-chromen-2-one. (n.d.). PubChem. Available at: [Link]

-

A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity. (n.d.). National Institutes of Health (NIH). Available at: [Link]

-

Raman spectroscopy as a tool for monitoring mesoscale continuous-flow organic synthesis. (n.d.). Beilstein Journals. Available at: [Link]

-

Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). Bentham Science. Available at: [Link]

-

3-Acetyl-7-methoxycoumarin. (n.d.). PubChem. Available at: [Link]

-

3-Acetyl-7-methoxycoumarin. (2005). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

Sources

- 1. Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)-substituted Derivatives [mdpi.com]

- 2. prepchem.com [prepchem.com]

- 3. benthamopen.com [benthamopen.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. 3-acetyl-8-methoxy-2H-chromen-2-one | C12H10O4 | CID 227363 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of 3-acetyl-7-methoxy-2H-chromen-2-one in different solvents

An In-depth Technical Guide to the Solubility of 3-acetyl-7-methoxy-2H-chromen-2-one

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-acetyl-7-methoxy-2H-chromen-2-one, a key coumarin derivative with significant applications in medicinal chemistry and as a fluorescent probe. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the compound's physicochemical properties, the theoretical principles governing its solubility, and practical, field-proven methodologies for its experimental determination. By integrating theoretical knowledge with detailed protocols for techniques such as equilibrium solubility measurement and quantitative analysis via UV-Vis spectrophotometry and HPLC, this guide serves as an essential resource for optimizing the use of this compound in various research and development settings.

Introduction: The Significance of 3-acetyl-7-methoxy-2H-chromen-2-one and Its Solubility

Coumarins are a prominent class of naturally occurring benzopyrone compounds found in many plants.[1] Their derivatives are a subject of intense scientific interest due to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3][4] 3-acetyl-7-methoxy-2H-chromen-2-one (CAS: 64267-19-2) is a synthetic coumarin derivative that serves as a vital building block in the synthesis of novel heterocyclic compounds with potential therapeutic applications, particularly as antiproliferative agents.[5]

The solubility of a compound is a critical physicochemical parameter that profoundly influences its utility in both chemical synthesis and biological applications.[6][7] For drug development professionals, solubility directly impacts a drug candidate's bioavailability, formulation possibilities, and overall therapeutic efficacy.[7] In the laboratory, understanding a compound's solubility is essential for designing reaction conditions, purification strategies like crystallization, and analytical methods. This guide addresses the critical need for a detailed understanding of the solubility profile of 3-acetyl-7-methoxy-2H-chromen-2-one, providing the theoretical and practical framework necessary for its effective application.

Compound Profile: Physicochemical Properties

A thorough understanding of a molecule's intrinsic properties is the first step in predicting its solubility behavior.

-

Chemical Name: 3-acetyl-7-methoxy-2H-chromen-2-one

-

Synonyms: 3-acetyl-7-methoxycoumarin

-

Molecular Formula: C₁₂H₁₀O₄[8]

-

Molecular Weight: 218.20 g/mol [8]

-

Structure:

(Image Source: PubChem CID 2054475) -

Computed Properties:

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle is that "like dissolves like," which relates the polarity of the solute and solvent. [9][10]

-

Polarity: Polar solvents possess large dipole moments and are effective at dissolving polar or ionic solutes through dipole-dipole or ion-dipole interactions. Nonpolar solvents lack significant dipole moments and are better suited for dissolving nonpolar solutes through weaker van der Waals forces. Coumarins are generally considered moderately polar compounds. [11]The calculated XLogP3 of 1.8 for 3-acetyl-7-methoxy-2H-chromen-2-one suggests it is more soluble in organic solvents of moderate polarity than in highly polar solvents like water. [8]

-

Hydrogen Bonding: The ability of a solvent to donate or accept hydrogen bonds is a critical factor. While 3-acetyl-7-methoxy-2H-chromen-2-one has no hydrogen bond donors, its four acceptor sites (two carbonyl oxygens and two ether oxygens) can interact with protic solvents like alcohols (e.g., ethanol, methanol). [8]

-

Temperature: For most solid solutes, solubility increases with temperature. [10]This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the solute's crystal lattice energy.

The interplay of these factors dictates the extent to which 3-acetyl-7-methoxy-2H-chromen-2-one will dissolve in a given solvent system.

Experimental Determination of Solubility

Accurate solubility measurement is crucial for reliable data. The equilibrium (or thermodynamic) solubility measurement is the gold standard, providing the concentration of a saturated solution at a specific temperature. [6]The "excess solid" shake-flask method is a robust and widely used technique.

Logical Framework for Solubility Determination

The relationship between molecular properties and solubility can be visualized as a decision-making process, grounded in the "like dissolves like" principle.

Caption: Logical flow from solute/solvent properties to solubility outcome.

Experimental Workflow: Shake-Flask Method with UV-Vis Analysis

The following workflow outlines the process for determining the equilibrium solubility of 3-acetyl-7-methoxy-2H-chromen-2-one.

Caption: Experimental workflow for solubility determination.

Protocol 1: Equilibrium Solubility Determination

This protocol describes the shake-flask method, a reliable approach for measuring thermodynamic solubility. [6]

-

Preparation: Add an excess amount of solid 3-acetyl-7-methoxy-2H-chromen-2-one to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, DMSO, acetonitrile). The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution (supernatant) from the excess solid, use centrifugation followed by careful removal of the supernatant, or filter the solution using a syringe filter (e.g., 0.22 µm PTFE) that does not bind the compound.

-

Quantification: Accurately dilute the clear supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Protocol 2: Quantification by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and accessible method for quantifying compounds with a chromophore, like coumarins. [7][12][13]

-

Determine λmax: Prepare a dilute solution of the compound in the analysis solvent. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). For a related compound, 3-acetyl-7-methoxy-2H-chromen-2-one, absorbance maxima have been noted around 354-356 nm in solvents like THF and acetonitrile. [14]2. Prepare Calibration Curve: Create a series of standard solutions of known concentrations from a stock solution. Measure the absorbance of each standard at the predetermined λmax. [15]Plot absorbance versus concentration. The resulting linear plot, which should have a correlation coefficient (R²) > 0.99, serves as the calibration curve and validates adherence to the Beer-Lambert law.

-

Analyze Sample: Measure the absorbance of the appropriately diluted supernatant from Protocol 1.

-

Calculate Concentration: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample. Multiply by the dilution factor to determine the final solubility value in the original saturated solution.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC offers higher specificity and sensitivity and is the preferred method when dealing with complex matrices or for validating UV-Vis results. [6][7]C18 stationary phases are commonly used for the separation of coumarin derivatives. [16]

-

Method Development: Develop an isocratic or gradient HPLC method. A typical mobile phase for coumarin analysis consists of a mixture of water (often buffered with an acid like acetic or phosphoric acid) and an organic solvent such as acetonitrile or methanol. [11][17][18]Detection is typically performed using a UV detector set at the compound's λmax. [17]2. Calibration: Inject a series of standard solutions of known concentrations to generate a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the filtered and diluted supernatant from Protocol 1 into the HPLC system.

-

Quantification: Determine the concentration in the sample by comparing its peak area to the calibration curve.

Solubility Profile of 3-acetyl-7-methoxy-2H-chromen-2-one

Based on available literature, 3-acetyl-7-methoxy-2H-chromen-2-one and its closely related derivatives exhibit good solubility in common organic solvents, which aligns with its moderately lipophilic character. Its solubility in aqueous systems is expected to be low.

| Solvent | Type | Polarity Index | Predicted/Reported Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Soluble | [5] |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Soluble | [5] |

| Ethanol | Polar Protic | 5.2 | Soluble | [5] |

| Methanol | Polar Protic | 6.6 | Soluble | [5] |

| Chloroform | Nonpolar | 4.1 | Soluble | [5] |

| Dichloromethane | Nonpolar | 3.1 | Soluble | [5] |

| Toluene | Nonpolar | 2.4 | Soluble | [5] |

| Acetonitrile | Polar Aprotic | 5.8 | Likely Soluble | [14] |

| Water | Polar Protic | 10.2 | Sparingly Soluble / Insoluble | Inferred |

| Aqueous Buffers (e.g., PBS) | Polar Protic | High | Sparingly Soluble / Insoluble | [19] |

Note: The qualitative data is primarily derived from a study on Schiff bases of the title compound and their metal complexes, which are reported to be soluble in these solvents. [5]The parent compound is expected to follow a similar pattern. The solubility in acetonitrile is inferred from its use as a solvent for spectral analysis. [14]The low solubility in aqueous systems is predicted based on the compound's structure and data for related coumarins.[19]

Discussion and Implications for Researchers

The solubility profile presented in the table provides critical guidance for the practical application of 3-acetyl-7-methoxy-2H-chromen-2-one.

-

For Synthetic Chemists: The high solubility in solvents like DMF, DMSO, and chlorinated solvents makes them excellent choices for reaction media. Ethanol and methanol are also suitable, offering greener alternatives. The choice of solvent can be critical for controlling reaction rates and product yields. For purification, the low solubility in nonpolar solvents like hexanes (not listed, but inferred) and potentially water could be exploited for crystallization or precipitation.

-

For Drug Development Professionals: The high solubility in DMSO is advantageous for creating high-concentration stock solutions for high-throughput screening (HTS) campaigns. [6]However, the predicted poor aqueous solubility is a significant challenge for formulation. To achieve therapeutic concentrations in vivo, formulation strategies such as co-solvents, cyclodextrins, or lipid-based delivery systems may be necessary. It is crucial to determine solubility in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) to better predict in vivo behavior.

-

For Cell Biologists and Biochemists: When preparing solutions for in vitro assays, a DMSO stock is standard practice. However, the final concentration of DMSO in the assay medium must be carefully controlled (typically <0.5%) to avoid solvent-induced artifacts. The compound's tendency to precipitate from aqueous buffers upon dilution from a DMSO stock must be monitored, as undissolved compound can lead to erroneous results.

Conclusion

3-acetyl-7-methoxy-2H-chromen-2-one is a valuable coumarin derivative with a solubility profile characteristic of a moderately lipophilic molecule. It exhibits high solubility in a range of common polar aprotic and polar protic organic solvents, while its solubility in aqueous media is limited. This guide has provided the theoretical foundation for understanding these characteristics, detailed experimental protocols for their accurate measurement, and a discussion of the practical implications for its use in research and development. A thorough understanding and experimental validation of its solubility in specific solvent systems are paramount for any scientist seeking to leverage the full potential of this versatile compound.

References

- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).

- UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. (n.d.).

- Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. (2023, July 22). ResearchGate.

- Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. (2023, October 29). PubMed.

- Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. (n.d.). New Journal of Chemistry (RSC Publishing).

- How to find solubilities of drugs by using uv-visible spectroscopy? (2014, January 5). ResearchGate.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma.

- Influence of Polarity of Solvents on the Spectral Properties of Bichromophoric Coumarins. (n.d.). PMC - NIH.

- Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents. (2025, August 7). ResearchGate.

- 3-acetyl-8-methoxy-2H-chromen-2-one. (n.d.). PubChem - NIH.

- Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)-substituted Derivatives. (2022, June 8). MDPI.

- 3-Acetyl-7-methoxycoumarin. (n.d.). PubChem - NIH.

- A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity. (n.d.). NIH.

- Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents. (n.d.).

- Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer's Therapy. (n.d.). MDPI.

- HPLC Method for Analysis of Coumarin. (n.d.). SIELC Technologies.

- 3-ACETYL-7-HYDROXY-2H-CHROMEN-2-ONE manufacturers and suppliers in india. (n.d.). ChemicalBook.

- An investigation on 3-acetyl-7-methoxy-coumarin Schiff bases and their Ru(II) metallates with potent antiproliferative activity and enhanced LDH and NO release. (2018, January 4). RSC Publishing.

- HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. (n.d.). ResearchGate.

- (PDF) Synthesis , Characterization and Biological activity of new derivatives of Chromen-2-one. (2025, August 7). ResearchGate.

- 3-Acetyl-umbelliferone. (n.d.). PubChem - NIH.

- Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. (2016, November 10). PMC - NIH.

- Simultaneous determination of coumarin derivatives in natural samples by ultra high performance liquid chromatography. (2017, May 22).

- Development of a high-performance liquid chromatography (HPLC) method for coumarin quantification in medicinal plants extracted via Soxhlet. (n.d.). Bulgarian Chemical Communications.

- Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. (n.d.). NIH.

- Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. (n.d.). MDPI.

- 7-Methoxycoumarin - PRODUCT INFORMATION. (n.d.).

- 3-Acetyl-7-diethylaminocoumarin. (n.d.). Chemodex.

Sources

- 1. Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents [mdpi.com]

- 5. An investigation on 3-acetyl-7-methoxy-coumarin Schiff bases and their Ru( ii ) metallates with potent antiproliferative activity and enhanced LDH and ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12104K [pubs.rsc.org]

- 6. lifechemicals.com [lifechemicals.com]

- 7. improvedpharma.com [improvedpharma.com]

- 8. 3-Acetyl-7-methoxycoumarin | C12H10O4 | CID 2054475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.ws [chem.ws]

- 10. m.youtube.com [m.youtube.com]

- 11. bcc.bas.bg [bcc.bas.bg]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]

- 18. vup.sk [vup.sk]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Quantum Yield of 3-acetyl-7-methoxy-2H-chromen-2-one

Introduction: The Photochemical Significance of 3-acetyl-7-methoxy-2H-chromen-2-one

3-acetyl-7-methoxy-2H-chromen-2-one is a member of the coumarin family, a class of compounds renowned for their diverse biological activities and significant photophysical properties.[1][2] These molecules are of particular interest in the development of fluorescent probes, sensors, and laser dyes.[1][2] The utility of a fluorophore is fundamentally determined by its efficiency in converting absorbed light into emitted light, a parameter quantified by the fluorescence quantum yield (Φf).[3] A high quantum yield is often a desirable characteristic for applications requiring bright fluorescence signals.

This technical guide provides a comprehensive overview of the principles and methodologies for determining the fluorescence quantum yield of 3-acetyl-7-methoxy-2H-chromen-2-one. We will delve into the theoretical underpinnings, present a detailed experimental protocol, discuss the critical factors influencing the quantum yield of coumarin derivatives, and provide a framework for accurate data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the photophysical properties of this and related compounds.

Core Principles of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[4][5]

Φf = (Number of photons emitted) / (Number of photons absorbed)

A quantum yield can range from 0 (no fluorescence) to 1 (every absorbed photon results in an emitted photon). The determination of Φf can be performed using two primary methods: the absolute method and the relative (or comparative) method.[3][6] The absolute method directly measures the emitted and absorbed photons using an integrating sphere, while the relative method, which is more commonly employed, compares the fluorescence intensity of the test sample to that of a well-characterized standard with a known quantum yield.[6][7] This guide will focus on the widely used relative method.

The relative quantum yield is calculated using the following equation:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

The subscripts x and st denote the test sample and the standard, respectively.[7]

For accurate measurements, it is crucial to work in a dilute concentration range where the absorbance is typically between 0.01 and 0.1 to avoid inner filter effects.[4][8]

Experimental Determination of Quantum Yield: A Step-by-Step Protocol

This protocol outlines the determination of the fluorescence quantum yield of 3-acetyl-7-methoxy-2H-chromen-2-one using quinine sulfate as a reference standard. Quinine sulfate, when dissolved in 0.1 M sulfuric acid, is a widely accepted standard with a known quantum yield of 0.546.[8]

Materials and Instrumentation

-

3-acetyl-7-methoxy-2H-chromen-2-one: Synthesized and purified.[9]

-

Quinine sulfate: High purity, fluorescence standard grade.[10][11]

-

Sulfuric acid (H₂SO₄): Analytical grade.

-

Ethanol: Spectroscopic grade.

-

Volumetric flasks and pipettes: Class A.

-

UV-Vis Spectrophotometer.

-

Fluorescence Spectrometer (Fluorometer).

-

Quartz cuvettes: 1 cm path length.

Procedure

-

Preparation of Standard Solution (Quinine Sulfate):

-

Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄.

-

From the stock solution, prepare a series of five dilutions with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength (e.g., 350 nm).

-

-

Preparation of Sample Solution (3-acetyl-7-methoxy-2H-chromen-2-one):

-

Prepare a stock solution of 3-acetyl-7-methoxy-2H-chromen-2-one in a suitable solvent (e.g., ethanol). The absorption maximum for this compound is around 354-356 nm in solvents like acetonitrile and THF.[1]

-

From the stock solution, prepare a series of five dilutions with absorbances at the same excitation wavelength used for the standard, also ranging from 0.01 to 0.1.

-

-

Absorbance Measurements:

-

Record the absorbance spectra for all standard and sample solutions using the UV-Vis spectrophotometer.

-

Note the absorbance value at the excitation wavelength for each solution.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements (e.g., 350 nm).

-

Record the fluorescence emission spectrum for each of the standard and sample solutions. Ensure identical instrument settings (e.g., excitation and emission slit widths) are used for all measurements.

-

Record the emission spectrum of the solvent blank for background subtraction.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution after subtracting the solvent blank spectrum.

-

For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.

-

Determine the gradient (slope) of the resulting straight line for both the standard (Gradₛₜ) and the sample (Gradₓ).

-

Using the known quantum yield of the standard (Φₛₜ = 0.546 for quinine sulfate in 0.1 M H₂SO₄), the refractive indices of the solvents (ηₛₜ for 0.1 M H₂SO₄ and ηₓ for ethanol), and the calculated gradients, determine the quantum yield of 3-acetyl-7-methoxy-2H-chromen-2-one (Φₓ) using the equation provided earlier.

-

Experimental Workflow Diagram

Caption: Workflow for the relative determination of fluorescence quantum yield.

Factors Influencing the Quantum Yield of Coumarin Derivatives

The fluorescence quantum yield of coumarins, including 3-acetyl-7-methoxy-2H-chromen-2-one, is highly sensitive to their molecular structure and the surrounding environment, particularly the solvent.

Solvent Polarity

A general trend observed for many coumarin derivatives is a decrease in fluorescence quantum yield with increasing solvent polarity.[12][13] This phenomenon is often attributed to the formation of a non-fluorescent or weakly fluorescent Twisted Intramolecular Charge Transfer (TICT) state in polar solvents.[14][15]

In the excited state, these molecules can exhibit intramolecular charge transfer (ICT). Polar solvent molecules can stabilize this charge-separated state, facilitating rotation around certain bonds within the molecule. This rotation leads to the formation of the TICT state, which provides an efficient non-radiative decay pathway, thereby quenching fluorescence. In non-polar solvents, the formation of the TICT state is less favorable, and the molecule is more likely to de-excite via fluorescence from a planar, locally excited (LE) state.[14]

Hypothetical Data on Solvent Effects

| Solvent | Refractive Index (η) | Dielectric Constant (ε) | Expected Quantum Yield (Φf) Trend |

| Cyclohexane | 1.426 | 2.02 | Highest |

| Toluene | 1.496 | 2.38 | High |

| Dichloromethane | 1.424 | 8.93 | Intermediate |

| Acetone | 1.359 | 20.7 | Lower |

| Acetonitrile | 1.344 | 37.5 | Low |

| Ethanol | 1.361 | 24.5 | Low |

| Water | 1.333 | 80.1 | Lowest |

Structural and Environmental Factors

-

Substituents: The nature and position of substituents on the coumarin ring can significantly impact the quantum yield by influencing the extent of intramolecular charge transfer.

-

Temperature: An increase in temperature can lead to a decrease in quantum yield by promoting non-radiative decay processes.

-

Viscosity: In some cases, increasing the solvent viscosity can restrict molecular motions, including the rotation leading to the TICT state, and thus enhance the quantum yield.

Relationship Diagram

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS [pubs.sciepub.com]

- 3. Making sure you're not a bot! [opus4.kobv.de]

- 4. agilent.com [agilent.com]

- 5. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. edinst.com [edinst.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Quinine sulfate [omlc.org]

- 9. An investigation on 3-acetyl-7-methoxy-coumarin Schiff bases and their Ru( ii ) metallates with potent antiproliferative activity and enhanced LDH and ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12104K [pubs.rsc.org]

- 10. Quinine sulfate Fluorescence Reference Standard - 100 mg [anaspec.com]

- 11. Quinine sulfate Fluorescence Reference Standard - 100 mg [eurogentec.com]

- 12. Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Acetyl-7-methoxy-2H-chromen-2-one

Abstract: This technical guide provides a comprehensive overview of 3-acetyl-7-methoxy-2H-chromen-2-one, a significant derivative of the coumarin family. Coumarins, or 2H-chromen-2-ones, represent a vital class of heterocyclic compounds found in nature and synthesis, exhibiting a wide array of biological activities and photochemical properties.[1][2] This document delves into the historical context of coumarin synthesis, provides a detailed examination of the primary synthetic pathway for 3-acetyl-7-methoxy-2H-chromen-2-one, and elucidates its physicochemical and spectroscopic properties. Furthermore, it highlights the compound's critical role as a versatile synthon for constructing more complex heterocyclic systems with potential therapeutic applications. The guide is intended for researchers, chemists, and professionals in drug discovery and materials science who require a deep technical understanding of this important chemical entity.

The Coumarin Core: A Privileged Scaffold

Coumarins (benzopyran-2-ones) are a prominent class of naturally occurring and synthetic heterocyclic compounds.[1][2] Their scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a remarkable spectrum of pharmacological activities, including anticoagulant, antimicrobial, anti-inflammatory, and antitumor properties.[2][3] The unique photophysical characteristics of many coumarins also make them valuable as fluorescent probes and dyes.

Within this extensive family, 3-acetyl-7-methoxy-2H-chromen-2-one (also known as 3-acetyl-7-methoxycoumarin) stands out not primarily for its intrinsic biological activity, but for its utility as a foundational building block. The presence of a reactive acetyl group at the C3 position, combined with the electron-donating methoxy group at C7, provides a versatile platform for chemical elaboration, enabling the synthesis of diverse and complex molecular architectures.

Synthesis and Mechanistic Rationale

The most direct and widely employed method for synthesizing 3-acetyl-substituted coumarins is the Knoevenagel condensation . This classic carbon-carbon bond-forming reaction provides an efficient route to the coumarin nucleus from simple precursors.

The Knoevenagel Condensation Pathway

The synthesis of 3-acetyl-7-methoxy-2H-chromen-2-one is typically achieved through the reaction of 2-hydroxy-4-methoxybenzaldehyde with an active methylene compound, such as ethyl acetoacetate . The reaction is catalyzed by a weak base, commonly piperidine or pyridine.

Causality of Experimental Choices:

-

Reactants: 2-hydroxy-4-methoxybenzaldehyde provides the phenolic and aldehyde functionalities necessary to form the benzene and pyrone rings of the coumarin. Ethyl acetoacetate serves as the source for the C3 and C4 carbons of the coumarin ring and the C3-acetyl substituent.

-

Catalyst: A weak base like piperidine is crucial. It functions by deprotonating the α-carbon of ethyl acetoacetate, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. A strong base is avoided as it could promote unwanted side reactions, such as self-condensation of the aldehyde or hydrolysis of the ester.

-

Reaction Conditions: The reaction is often performed under reflux in a solvent like ethanol to ensure sufficient energy for both the initial condensation and the subsequent intramolecular cyclization (transesterification) that forms the lactone ring.

Caption: Knoevenagel condensation pathway for the synthesis of 3-acetyl-7-methoxy-2H-chromen-2-one.

Experimental Protocol: Synthesis of 3-Acetyl-7-methoxy-2H-chromen-2-one

This protocol is a representative procedure based on the Knoevenagel condensation.

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-hydroxy-4-methoxybenzaldehyde (10 mmol, 1.52 g) and ethyl acetoacetate (12 mmol, 1.56 g, 1.5 mL) in absolute ethanol (50 mL).

-

Catalyst Addition: To the stirred solution, add piperidine (0.5 mL) dropwise. The addition of the basic catalyst is the initiation step and may cause a slight color change.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain the reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane 3:7).

-

Product Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30-60 minutes to facilitate precipitation of the product.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid product with a small amount of cold ethanol to remove unreacted starting materials and impurities.

-

Recrystallization (Purification): Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain pure, crystalline 3-acetyl-7-methoxy-2H-chromen-2-one.

-

Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, MS).

Physicochemical and Spectroscopic Profile

The structural and electronic properties of 3-acetyl-7-methoxy-2H-chromen-2-one have been well-characterized.

| Property | Value | Source |

| IUPAC Name | 3-acetyl-7-methoxychromen-2-one | [4] |

| Molecular Formula | C₁₂H₁₀O₄ | [4] |

| Molecular Weight | 218.20 g/mol | [4] |

| CAS Number | 64267-19-2 | [4] |

| Appearance | Typically a pale yellow or off-white solid | |

| Melting Point | Varies with purity, often cited in the range of 180-185 °C | |

| Crystal Structure | The lactone and benzene rings are coplanar. | [5] |

Spectroscopic Data

-

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 8.51 (1H, d), 7.54 (1H, d), 6.84 (2H, q), 3.92 (3H, s, -OCH₃), 2.17 (3H, s, -COCH₃).[5] The signals correspond to the aromatic protons of the coumarin ring system and the methyl protons of the methoxy and acetyl groups.

-

Infrared (IR) (KBr, cm⁻¹): Expected characteristic peaks around 1720-1740 cm⁻¹ (C=O stretch, lactone), 1680-1700 cm⁻¹ (C=O stretch, acetyl ketone), 1600-1620 cm⁻¹ (C=C aromatic stretch), and 1200-1250 cm⁻¹ (C-O-C stretch, ether).

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 218, corresponding to the molecular weight of the compound.

Applications in Synthetic Chemistry

The primary value of 3-acetyl-7-methoxy-2H-chromen-2-one lies in its role as a versatile synthetic intermediate. The acetyl group at the C3 position is a key functional handle that can be readily transformed into a wide variety of other functionalities and heterocyclic rings.

-

Synthesis of Pyrazoles and Isoxazoles: The acetyl group can condense with hydrazines or hydroxylamine to form corresponding pyrazole and isoxazole rings fused or linked to the coumarin core.

-

Formation of Thiazoles and Oxadiazoles: The acetyl group can be α-halogenated (e.g., with bromine to form 3-(2-bromoacetyl)-7-methoxy-2H-chromen-2-one), creating a powerful electrophile.[2][6] This intermediate reacts with thioamides, thioureas, or hydrazides to construct thiazole and oxadiazole moieties, which are common in bioactive molecules.[1][6]

-

Chalcone Synthesis: The methyl group of the acetyl moiety can undergo condensation with various aldehydes to form coumarin-chalcone hybrids, a class of compounds known for interesting biological and optical properties.[7]

Caption: Synthetic utility of 3-acetyl-7-methoxy-2H-chromen-2-one as a precursor to diverse heterocycles.

Biological Significance of the Scaffold

While 3-acetyl-7-methoxy-2H-chromen-2-one itself is not noted for potent biological activity, the 3-acetylcoumarin scaffold is a recurring motif in compounds designed for therapeutic purposes. The derivatization of this core structure has led to the discovery of agents with significant bioactivity.[1]

-

Antimicrobial Activity: Numerous heterocyclic systems derived from 3-acetylcoumarins, such as those containing 1,3,4-oxadiazole or triazole moieties, have demonstrated promising antibacterial and antifungal activities.[1][8]

-

Anticancer Potential: The coumarin nucleus is present in many compounds evaluated for antitumor activity.[2][3] Modifications at the C3 position using the acetyl group as a synthetic handle have been a successful strategy in developing novel cytotoxic agents against various cancer cell lines.[2][3]

-

Enzyme Inhibition: Certain coumarin derivatives act as inhibitors for enzymes like monoamine oxidases (MAO), which are targets for neurodegenerative diseases.[9] The 3-acetylcoumarin framework provides a foundation for designing such inhibitors.

Conclusion

3-Acetyl-7-methoxy-2H-chromen-2-one is a compound of significant interest in synthetic and medicinal chemistry. Its straightforward and efficient synthesis via the Knoevenagel condensation makes it readily accessible. While its intrinsic biological profile is modest, its true value is realized in its capacity as a versatile and reactive intermediate. The strategic placement of the acetyl and methoxy groups provides chemists with the tools to construct a vast library of complex heterocyclic derivatives, many of which have shown considerable promise in the pursuit of new therapeutic agents and functional materials. This guide has outlined its synthesis, properties, and synthetic potential, underscoring its status as a key building block in modern organic chemistry.

References

- A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity.

- 3-Acetyl-7-methoxycoumarin | C12H10O4 | CID 2054475.

- Synthesis of 3-acetyl-2H-chromen-2-one (1) and its coumarin-chalcone (2).

- Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiprolifer

- Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin.

- 3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis.

- (PDF) 3-Acetyl-7-methoxycoumarin.

- (PDF) 3-Benzoyl-7-methoxy-2H-chromen-2-one.

- Design and synthesis of novel 2H-chromen-2-one derivatives bearing 1,2,3-triazole moiety as lead antimicrobials. PubMed.

Sources

- 1. A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3-Acetyl-7-methoxycoumarin | C12H10O4 | CID 2054475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. acgpubs.org [acgpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. Design and synthesis of novel 2H-chromen-2-one derivatives bearing 1,2,3-triazole moiety as lead antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

biological activity of 3-acetyl-7-methoxy-2H-chromen-2-one derivatives

An In-Depth Technical Guide to the Biological Activity of 3-Acetyl-7-Methoxy-2H-Chromen-2-one Derivatives

Introduction: The Coumarin Scaffold in Modern Drug Discovery

The coumarin, or 2H-chromen-2-one, nucleus is a ubiquitous heterocyclic scaffold found in numerous natural products and serves as a privileged structure in medicinal chemistry.[1] Its unique physicochemical properties, including good bioavailability and low toxicity, make it an attractive starting point for the development of novel therapeutic agents.[2][3] Among the vast library of coumarin derivatives, 3-acetyl-7-methoxy-2H-chromen-2-one stands out as a versatile synthon. The presence of the acetyl group at the C-3 position and the methoxy group at C-7 provides reactive sites for extensive chemical modification, allowing for the generation of diverse molecular libraries with a wide spectrum of biological activities.

This guide provides a comprehensive overview of the significant biological activities exhibited by derivatives of 3-acetyl-7-methoxy-2H-chromen-2-one, grounded in mechanistic insights and validated experimental protocols. We will explore its applications in oncology, inflammation, neurodegenerative disease, and infectious disease, offering a technical resource for researchers engaged in drug discovery and development.

Synthesis of the Core Scaffold and Key Derivatives

The foundational molecule, 3-acetyl-7-methoxy-2H-chromen-2-one, is typically synthesized via a Knoevenagel condensation. The process involves the reaction of 4-methoxysalicylaldehyde with ethyl acetoacetate in an ethanolic solution, often catalyzed by a base such as piperidine.[3][4] The reaction mixture is refluxed, and upon cooling, the desired product precipitates.

Further derivatization is frequently achieved through Claisen-Schmidt condensation. The acetyl group of the parent coumarin is reacted with various aromatic or heterocyclic aldehydes to yield coumarin-chalcone hybrids.[5][6] These chalcones serve as crucial intermediates, which can be subsequently cyclized with reagents like hydrazine hydrate or phenylhydrazine to create pyrazoline-bearing coumarin derivatives, significantly expanding the chemical space and biological potential.[5]

Anticancer and Antiproliferative Activity

Derivatives of 3-acetyl-7-methoxy-2H-chromen-2-one have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanisms are often multifactorial, involving the induction of apoptosis, inhibition of critical enzymes like telomerase, and the generation of reactive oxygen species (ROS).

Mechanistic Insights

A prominent strategy involves the synthesis of Schiff bases from the core molecule, which can then be used to form metallates, such as Ruthenium(II) complexes.[4][7] These organometallic compounds have shown potent antiproliferative activity against human breast cancer (MCF-7) and lung carcinoma (A549) cell lines, often exceeding the efficacy of cisplatin.[4] Their cytotoxicity is supported by increased lactate dehydrogenase (LDH) and nitric oxide (NO) release from cancer cells, indicating membrane damage and oxidative stress.[4][7]

Another successful approach involves the synthesis of coumarin-pyrazoline hybrids. These derivatives have shown potent activity against hepatocellular carcinoma (HepG2) cells, with some compounds active in the nanomolar range.[5][6] The most active of these compounds were found to be effective telomerase inhibitors and potent inducers of apoptosis.[5]

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.

| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

| Coumarin-Thiosemicarbazone Ru(II) Complex | MCF-7 (Breast) | 5.8 ± 0.9 | [4] |

| Coumarin-Thiosemicarbazone Ru(II) Complex | A549 (Lung) | 8.2 ± 0.5 | [4] |

| 8-(Pyrazoline)-7-methoxy-coumarin | HepG2 (Liver) | 0.08 ± 0.003 | [5] |

| 8-(N-Phenylpyrazoline)-7-methoxy-coumarin | HepG2 (Liver) | 0.09 ± 0.007 | [5] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Visualization: Apoptosis Signaling Pathway

Caption: Intrinsic and extrinsic apoptosis pathways converging on executioner caspases.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Coumarin derivatives have long been recognized for their anti-inflammatory properties, which stem from their ability to modulate multiple signaling pathways and inhibit key pro-inflammatory enzymes.[8][9][10]

Mechanistic Insights

The anti-inflammatory effects of these compounds are exerted through several mechanisms:

-

Inhibition of COX and LOX: Coumarins can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of inflammatory mediators like prostaglandins and leukotrienes.[8][11]

-

Cytokine Suppression: They effectively reduce the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6).[12]

-

Signaling Pathway Modulation: A key mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[12] By preventing NF-κB activation, these derivatives downregulate the expression of numerous pro-inflammatory genes. Concurrently, they can upregulate the Nrf2/HO-1 pathway, which controls the expression of antioxidant and cytoprotective genes.[12]

Experimental Protocol: Measuring TNF-α Inhibition in LPS-Stimulated Macrophages

This protocol quantifies the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS).

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seeding: Seed the cells into a 24-well plate at a density of 2.5x10⁵ cells per well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the coumarin derivatives for 1-2 hours before stimulation.

-

Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control to induce an inflammatory response.

-

Incubation: Incubate the plate for 18-24 hours.

-

Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant from each well.

-

ELISA: Quantify the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-only control. Determine the EC₅₀ value.

Visualization: NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB inflammatory signaling pathway by coumarin derivatives.

Broad-Spectrum Enzyme Inhibition

The coumarin scaffold is a versatile inhibitor of several key enzyme families, making its derivatives promising candidates for treating a variety of diseases, from cancer to neurodegenerative disorders.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are metalloenzymes that catalyze the hydration of CO₂. Tumor-associated isoforms, particularly CA IX and CA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting proliferation and metastasis.[13][14] Coumarins act as mechanism-based "suicide" inhibitors.[15][16] The lactone ring of the coumarin is hydrolyzed by the esterase activity of the CA enzyme, generating a 2-hydroxy-cinnamic acid derivative in situ.[16][17] This product then binds to the enzyme's active site, causing inhibition. This unique mechanism allows for high selectivity for tumor-associated isoforms over cytosolic ones (CA I and II), minimizing off-target effects.[13][17]

Cholinesterase (AChE & BChE) Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.[18][19] Numerous coumarin derivatives have been developed as potent cholinesterase inhibitors, with some exhibiting dual-binding capabilities, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[19][20] Certain 8-acetyl coumarin derivatives have shown IC₅₀ values in the low micromolar range for AChE.[21]

Quantitative Data: Enzyme Inhibition

| Target Enzyme | Derivative Type | Inhibition (IC₅₀ / Kᵢ) | Reference |

| hCA IX | Coumarin-Sulfonamide Hybrid | 15.8 nM (Kᵢ) | [14] |

| hCA XII | Coumarin-Sulfonamide Hybrid | 45.7 nM (Kᵢ) | [14] |

| hAChE | 8-acetyl-coumarin-piperazine | 1.52 µM (IC₅₀) | [21] |

| hBChE | N¹-(coumarin-7-yl) derivative | 2.0 nM (IC₅₀) | [18] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This method measures the inhibition of the CA-catalyzed CO₂ hydration reaction.[13]

-

Instrumentation: Use a stopped-flow instrument to measure rapid kinetic reactions.

-

Reagents: Prepare a buffer solution (e.g., Tris-HCl), a pH indicator solution (e.g., p-nitrophenol), a solution of the purified CA isozyme, and solutions of the inhibitor at various concentrations. Prepare a saturated CO₂ solution.

-

Procedure: The instrument rapidly mixes the enzyme/inhibitor solution with the CO₂ solution. The hydration of CO₂ produces protons (H⁺), causing a pH drop that is monitored by the change in absorbance of the pH indicator over time (typically 10-100 seconds).

-

Rate Calculation: Determine the initial velocity of the reaction from the first 5-10% of the reaction trace.

-

Inhibition Analysis: Compare the catalyzed rates in the presence and absence of the inhibitor. The uncatalyzed rate is subtracted from all measurements.

-

Constant Determination: Determine the inhibition constant (Kᵢ) by analyzing the reaction rates at multiple substrate (CO₂) and inhibitor concentrations using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Dixon plots).

Antimicrobial and Antioxidant Activities

Antimicrobial Properties

3-acetylcoumarin derivatives have shown promising activity against a range of pathogenic microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).[22][23] The activity is often dose-dependent. For example, one 3-acetylcoumarin derivative, 3ACDT, exhibited an IC₅₀ value of 58.60 µg/mL against S. aureus.[22] The synthesis of oxadiazole derivatives from the 3-acetylcoumarin scaffold has also yielded compounds with significant antibacterial activity.[24]

Antioxidant Potential

The coumarin nucleus is an effective scavenger of reactive oxygen species (ROS), such as superoxide radicals and hydroxyl radicals.[8][11] This antioxidant activity is crucial for their anti-inflammatory and cytoprotective effects. The ability to inhibit lipid peroxidation further underscores their potential to mitigate oxidative stress-related cellular damage.[11] The antioxidant capacity is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test.[24]

Experimental Protocol: DPPH Radical Scavenging Assay